N-Boc-N-desethyl Sunitinib-d5

説明

BenchChem offers high-quality N-Boc-N-desethyl Sunitinib-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-desethyl Sunitinib-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

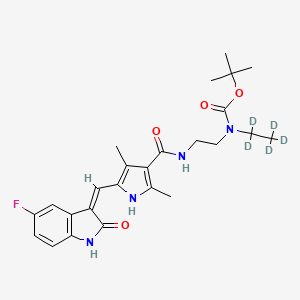

tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13-/i1D3,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVBOSWZGYOFA-ILZNSAHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747199 |

Source

|

| Record name | tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246832-84-7 |

Source

|

| Record name | tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Structural Characterization and Analytical Utility of N-Boc-N-desethyl Sunitinib-d5

Executive Summary

N-Boc-N-desethyl Sunitinib-d5 (CAS: 1246832-84-7) is a specialized stable isotope-labeled intermediate used primarily in the synthesis of N-desethyl Sunitinib-d5 , the deuterated internal standard (IS) for the bioanalysis of Sunitinib’s active metabolite.

In pharmacokinetic (PK) and drug metabolism (DMPK) studies, accurate quantification of the active metabolite N-desethyl Sunitinib (SU12662) is critical, as it exhibits equipotent tyrosine kinase inhibition to the parent drug. This guide details the physicochemical properties, structural logic, and deprotection protocols required to utilize this precursor effectively in high-sensitivity LC-MS/MS workflows.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[3]

-

Chemical Name: tert-butyl (Z)-(ethyl-d5)(2-(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)carbamate[1]

-

Short Name: N-Boc-N-desethyl Sunitinib-d5

-

Parent Drug: Sunitinib (Sutent®)

-

Target Analyte: N-desethyl Sunitinib (SU12662)[3]

Molecular Formula & Weight

The presence of the tert-butoxycarbonyl (Boc) group and five deuterium atoms significantly alters the mass profile compared to the native metabolite.

| Parameter | Value | Notes |

| Molecular Formula | C₂₅H₂₆D₅FN₄O₄ | Includes Boc protection (C₅H₈O₂) and Ethyl-d5 (C₂D₅) |

| Average Molecular Weight | 475.57 g/mol | Used for gravimetric preparation |

| Monoisotopic Mass | 475.2539 Da | Critical for High-Resolution Mass Spectrometry (HRMS) |

| Isotopic Purity | ≥ 99% Deuterated | Essential to prevent "cross-talk" with the analyte signal (M+0) |

Structural Topology

The molecule consists of three distinct domains:

-

Indolinone-Pyrrole Core: The pharmacophore responsible for kinase binding (unchanged from Sunitinib).

-

Ethyl-d5 Label: A stable isotope tag located on the ethyl amine tail. Placing the label here (C₂D₅) ensures it is retained during ionization and avoids metabolic exchange positions.

-

N-Boc Protecting Group: Attached to the secondary amine of the desethyl tail. This orthogonal protection stabilizes the amine during synthesis and storage, preventing oxidation or premature reactivity.

Synthetic Pathway & Activation Protocol

The primary utility of N-Boc-N-desethyl Sunitinib-d5 is as a precursor . It must be deprotected to yield the active Internal Standard (N-desethyl Sunitinib-d5) used in bioanalysis.

Mechanism of Activation

The Boc group is acid-labile. Removal is typically achieved via acidolysis, yielding the secondary amine (the final IS).

Reaction:

Visualization of Activation Pathway

The following diagram illustrates the conversion of the protected precursor into the functional internal standard.

Caption: Acid-mediated deprotection of N-Boc-N-desethyl Sunitinib-d5 to generate the active analytical standard.

Laboratory Protocol: Deprotection (Standard Operating Procedure)

Note: Perform in a fume hood due to isobutylene gas evolution.

-

Dissolution: Dissolve 10 mg of N-Boc-N-desethyl Sunitinib-d5 in 1 mL of Dichloromethane (DCM).

-

Acidification: Add 1 mL of Trifluoroacetic acid (TFA) dropwise at 0°C.

-

Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS (disappearance of m/z 475.6).

-

Workup: Evaporate solvent/TFA under nitrogen stream.

-

Neutralization: Re-dissolve residue in EtOAc, wash with saturated NaHCO₃ to remove excess acid.

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Result: Yields N-desethyl Sunitinib-d5 (MW ~375.46), ready for use as an IS.

Analytical Utility in LC-MS/MS

Once deprotected, the resulting N-desethyl Sunitinib-d5 serves as the "Gold Standard" IS for quantifying SU12662.

Mass Spectrometry Transitions (MRM)

For Triple Quadrupole (QqQ) systems, the following transitions are standard. The d5-label provides a mass shift of +5 Da, ensuring no interference from the native analyte.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |

| N-desethyl Sunitinib (Native) | 371.2 [M+H]⁺ | 283.1 | ~25-30 | Loss of diethylamine tail |

| N-desethyl Sunitinib-d5 (IS) | 376.2 [M+H]⁺ | 283.1 | ~25-30 | Loss of d5-ethylamine tail |

Critical Insight: Note that the Product Ion (283.1) is often identical for both the native and deuterated forms if the fragmentation cleaves the amide bond before the labeled tail.

-

Optimization: To ensure specificity, select a transition that retains the d5 label if possible, or rely on the Q1 mass shift and chromatographic co-elution. If the label is on the ethyl group of the tail, and the tail is lost, the fragment is identical.

-

Alternative: If the d5 label is on the ethyl group, and the fragmentation cleaves the amide, the 283.1 fragment (core) is unlabeled. This is acceptable only if chromatographic separation is perfect, but ideal IS design prefers a unique daughter ion.

-

Correction: Common practice uses the 283.1 fragment for both because the Q1 selection (371 vs 376) provides the specificity.

Bioanalytical Workflow

The following Graphviz diagram outlines the integration of this standard into a regulated bioanalysis workflow.

Caption: Integration of N-desethyl Sunitinib-d5 into a pharmacokinetic bioanalysis workflow.

Handling & Stability

-

Physical State: Off-white to yellow solid.

-

Solubility:

-

Soluble: DMSO, Methanol, Dichloromethane.

-

Insoluble: Water (due to Boc lipophilicity).

-

-

Storage: -20°C, desiccated. Protect from light (Sunitinib derivatives are photosensitive due to the conjugated double bond system).

-

Stability Warning: The Boc group is stable under neutral/basic conditions but hydrolyzes in acidic media. Avoid acidic solvents (e.g., 0.1% Formic Acid) during storage of the precursor.

References

-

Pharmaffiliates. (n.d.). N-Boc-N-desethyl Sunitinib-d5 - Product Analysis and CAS 1246832-84-7. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10292573, N-Desethylsunitinib. Retrieved from [Link]

- Blanchet, B., et al. (2010). Validation of an HPLC-UV method for the quantification of sunitinib and its active metabolite N-desethyl sunitinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

Sources

The Pivotal Role of N-Boc-N-desethyl Sunitinib-d5 in the Bioanalytical Strategy for Sunitinib Metabolic Pathway Elucidation

An In-Depth Technical Guide:

This guide provides a detailed examination of the metabolic pathways of Sunitinib, a multi-targeted tyrosine kinase inhibitor, and elucidates the critical function of its deuterated and protected metabolite analogue, N-Boc-N-desethyl Sunitinib-d5. Designed for researchers, clinical pharmacologists, and drug development professionals, this document navigates from the fundamental principles of Sunitinib metabolism to the sophisticated analytical strategies required for its precise quantification in biological matrices. We will explore the causality behind modern bioanalytical method development, emphasizing the principles of a self-validating system grounded in regulatory standards.

The Metabolic Landscape of Sunitinib

Sunitinib is an oral multi-kinase inhibitor approved for the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its efficacy and toxicity are not solely dependent on the parent drug concentration but are significantly influenced by its metabolic fate.

The Primary Bioactivation Pathway: N-de-ethylation

The predominant metabolic route for Sunitinib is N-de-ethylation, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[2][3][4] This process converts Sunitinib into its major active metabolite, N-desethyl Sunitinib, also known as SU12662.[5][6]

Key Insights:

-

Pharmacological Equipotency: SU12662 is not an inactive byproduct; it exhibits a pharmacological potency and inhibitory profile similar to the parent Sunitinib molecule against key targets like VEGFR and PDGFR.[4][5][7]

-

Significant Systemic Exposure: Following administration, SU12662 accumulates in plasma, with concentrations that can be substantial.[8] Consequently, the combined exposure to both Sunitinib and SU12662 represents the total active drug moiety responsible for the therapeutic and toxic effects.[1][6]

-

Further Metabolism: SU12662 is also a substrate for CYP3A4, undergoing further metabolism into inactive compounds.[1][9]

Minor Metabolic Pathways

While N-de-ethylation is dominant, Sunitinib undergoes several other metabolic transformations, including:

These pathways typically result in minor metabolites that do not contribute significantly to the overall pharmacological activity.[10]

Caption: Primary metabolic activation of Sunitinib via CYP3A4.

The Analytical Imperative: Why Precise Quantification is Non-Negotiable

The clinical utility of Sunitinib is challenged by significant inter-individual pharmacokinetic variability.[12] Factors such as co-medications that inhibit or induce CYP3A4, genetic polymorphisms, and patient-specific characteristics can drastically alter drug and metabolite exposure, impacting both efficacy and safety.[3] This variability necessitates robust bioanalytical methods for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this purpose, offering unparalleled sensitivity and specificity for quantifying Sunitinib and SU12662 in complex biological matrices like plasma.[13][14]

The Scientific Bedrock: Isotope Dilution Mass Spectrometry (IDMS)

A core principle for achieving accuracy in LC-MS/MS is the use of an appropriate internal standard (IS). An IS is a compound added at a known concentration to every sample, calibrator, and quality control sample before processing. Its purpose is to correct for variability during sample preparation (e.g., extraction loss) and analysis (e.g., instrument drift and matrix effects).[15]

The most reliable form of internal standardization is Isotope Dilution , which employs a Stable Isotope-Labeled (SIL) version of the analyte.[16][17] A SIL IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H), ¹³C, ¹⁵N).

Causality Behind Choosing a SIL Internal Standard:

-

Identical Chemical and Physical Properties: A SIL IS co-elutes with the analyte during chromatography and experiences nearly identical extraction recovery and ionization efficiency (or suppression/enhancement).[18][19]

-

Mass Distinction: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.

-

Ratio-Based Quantification: The concentration is determined from the ratio of the analyte's MS signal to the SIL IS's signal. This ratio remains constant even if sample loss or matrix effects occur, as both compounds are affected proportionally.[20] This principle is the foundation of a self-validating measurement.

N-Boc-N-desethyl Sunitinib-d5: A Key Player Behind the Scenes

While the ultimate goal is to use a SIL IS in the analytical run, its synthesis is a critical prerequisite. This is where N-Boc-N-desethyl Sunitinib-d5 plays its essential, albeit indirect, role.

-

N-desethyl Sunitinib-d5: This is the ideal internal standard for the bioanalysis of Sunitinib and its primary metabolite, SU12662.[21] It is the deuterated analogue of the main active metabolite.

-

N-Boc-N-desethyl Sunitinib-d5: This compound is a crucial synthetic intermediate used in the preparation of N-desethyl Sunitinib-d5.[22][23]

-

"d5" : Indicates the presence of five deuterium atoms, providing a sufficient mass shift for MS detection without interfering with the natural isotopic abundance of the analyte.

-

"Boc" : The tert-butyloxycarbonyl group is a common protecting group in organic chemistry. It is used during the synthesis to temporarily block a reactive site on the molecule, allowing other chemical modifications to occur selectively. In the final step of the synthesis, this Boc group is removed to yield the desired N-desethyl Sunitinib-d5 internal standard.

-

Therefore, the availability and quality of N-Boc-N-desethyl Sunitinib-d5 are foundational to the entire bioanalytical strategy. It enables the production of the high-purity SIL IS required for robust and reliable quantification.

A Self-Validating Bioanalytical Workflow

The following protocol outlines a standard, self-validating workflow for the simultaneous quantification of Sunitinib and SU12662 in human plasma using N-desethyl Sunitinib-d5 as the internal standard.

Experimental Protocol

-

Sample Thawing & Aliquoting:

-

Thaw frozen human plasma samples, calibration standards, and quality controls (QCs) at room temperature.

-

Vortex each tube to ensure homogeneity.

-

Aliquot 100 µL of each sample into a clean 1.5 mL microcentrifuge tube. Note: Due to Sunitinib's photosensitivity, all procedures should be performed under amber or sodium lighting conditions.[13][14]

-

-

Internal Standard Spiking:

-

Add 25 µL of the working internal standard solution (N-desethyl Sunitinib-d5 in 50:50 acetonitrile:water) to every tube except for "double blank" samples (matrix without analyte or IS).

-

Vortex briefly. The IS normalizes for subsequent variations.

-

-

Protein Precipitation & Extraction:

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of analytes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer & Evaporation:

-

Carefully transfer the clear supernatant to a new set of labeled tubes or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 70:30 Water with 0.1% Formic Acid : Acetonitrile).

-

Vortex or sonicate to ensure complete dissolution.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution to separate Sunitinib, SU12662, and the internal standard.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for each compound.

-

Caption: LC-MS/MS sample preparation workflow for Sunitinib analysis.

Representative Quantitative Data

The following table illustrates typical MRM transitions and expected retention times.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Sunitinib | 399.2 | 283.2 | ~2.5 |

| SU12662 | 371.2 | 283.2 | ~2.1 |

| N-desethyl Sunitinib-d5 (IS) | 376.2 | 283.2 | ~2.1 |

Note: The product ion m/z 283.2 is a common fragment for all three compounds, arising from the cleavage of the diethylaminoethyl side chain, demonstrating structural similarity.[24] The 5 Dalton mass difference for the IS precursor ion (376.2 vs 371.2) is due to the five deuterium atoms.

Regulatory Adherence: The Foundation of Trustworthiness

Any bioanalytical method used to support regulatory submissions must be rigorously validated according to guidelines from authorities like the U.S. Food and Drug Administration (FDA).[25][26] Validation ensures the method is reliable and fit for its intended purpose.

| Validation Parameter | Description & Acceptance Criteria |

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components. No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |

| Accuracy | The closeness of measured values to the true value. Mean concentration should be within ±15% of nominal (±20% at LLOQ) for at least 4 of 6 QC samples. |

| Precision | The degree of scatter between a series of measurements. Coefficient of variation (CV%) should not exceed 15% (20% at LLOQ). |

| Calibration Curve | Demonstrates the relationship between instrument response and known analyte concentrations. At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV). |

| Recovery | The efficiency of the extraction process. Should be consistent and reproducible, though not necessarily 100%. |

| Matrix Effect | The influence of co-eluting matrix components on analyte ionization. Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. |

| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage) and in the processed sample (autosampler stability). Analyte concentration should remain within ±15% of the initial value. |

This table summarizes key requirements based on the FDA's Bioanalytical Method Validation Guidance for Industry.[26][27][28]

Conclusion

The metabolic pathway of Sunitinib is dominated by its conversion to the active metabolite SU12662, making the quantification of both entities essential for understanding its pharmacokinetic and pharmacodynamic profile. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision demanded by regulatory bodies and for making sound clinical decisions. While not used directly in the final analysis, N-Boc-N-desethyl Sunitinib-d5 serves an indispensable role as a protected intermediate, enabling the synthesis of the high-purity N-desethyl Sunitinib-d5 internal standard. This entire framework—from understanding the metabolic bioactivation to employing sophisticated analytical tools and synthetic precursors—exemplifies a robust, self-validating system that ensures data integrity in modern drug development and clinical research.

References

-

Cytochrome P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. (n.d.). National Institutes of Health (NIH). Available from: [Link]

-

Metabolism of sunitinib by cytochrome P450 3a4 (CYP3a4). (n.d.). ResearchGate. Available from: [Link]

-

Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. Available from: [Link]

-

Speed, B., et al. (2012). Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans. Drug Metabolism and Disposition, 40(3), 539-55. Available from: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Available from: [Link]

-

Mikus, G. (2018). Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. Translational Cancer Research, 7(S7), S789-S792. Available from: [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. Available from: [Link]

-

Pharmacokinetics, Distribution, and Metabolism of [C-14]Sunitinib in Rats, Monkeys, and Humans. (n.d.). ResearchGate. Available from: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Available from: [Link]

-

Houk, B. E., et al. (2009). A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662) in Healthy Volunteers and Oncology Patients. Clinical Cancer Research, 15(7), 2497-2506. Available from: [Link]

-

de Bruijn, P., et al. (2010). Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 934-41. Available from: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Available from: [Link]

-

USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Available from: [Link]

-

Al-Salama, Z. T., et al. (2025). Factors Affecting Pharmacokinetics of Sunitinib and Its Metabolite, SU12662: A Systematic Review of Population Pharmacokinetic Studies. Clinical Pharmacokinetics. Available from: [Link]

-

Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available from: [Link] (Note: As AI, I cannot guarantee the stability of YouTube links. A search for the title will yield the video).

-

Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2007). Therapeutics and Clinical Risk Management. Available from: [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. (2017). Office of Scientific and Technical Information. Available from: [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Available from: [Link]

-

Validation of bioanalytical methods - Highlights of FDA's guidance. (n.d.). ResearchGate. Available from: [Link]

-

The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.). University of Johannesburg. Available from: [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Available from: [Link]

-

Sutent (Sunitinib malate) capsules Prescribing Information. (2006). U.S. Food and Drug Administration (FDA). Available from: [Link]

-

Isotope dilution. (n.d.). Wikipedia. Available from: [Link]

-

Principles of mass spectrometry. (2025). Fiveable. Available from: [Link]

-

L01EX01 - Sunitinib. (n.d.). The Drug Database for Acute Porphyria. Available from: [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Available from: [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Journal of Analytical Atomic Spectrometry. Available from: [Link]

-

Development and validation of a HPTLC method for analysis of Sunitinib malate. (2015). Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. (2025). ResearchGate. Available from: [Link]

-

Determination of Sunitinib and Its Active Metabolite N-Desethylsunitinib in Sweat of a Patient. (n.d.). Oxford Academic. Available from: [Link]

-

An HPLC Method for Simultaneous Quantification of Sunitinib and its Active Metabolite, Su12662, Using Hydrophilic Interaction Chromatography Principle. (2020). Bioanalysis. Available from: [Link]

-

Sunitinib malate: uses, dosing, warnings, adverse events, interactions. (n.d.). Drugs.com. Available from: [Link]

-

Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. (2012). Journal of Chromatography B. Available from: [Link]

-

N-Boc-N-desethyl Sunitinib-d5. (n.d.). Pharmaffiliates. Available from: [Link]

-

N-Desethyl Sunitinib-d5. (n.d.). Clinivex. Available from: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]

- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. oncologynewscentral.com [oncologynewscentral.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. L01EX01 - Sunitinib [drugsporphyria.net]

- 10. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Factors Affecting Pharmacokinetics of Sunitinib and Its Metabolite, SU12662: A Systematic Review of Population Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. resolvemass.ca [resolvemass.ca]

- 16. osti.gov [osti.gov]

- 17. Isotope dilution - Wikipedia [en.wikipedia.org]

- 18. texilajournal.com [texilajournal.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. fiveable.me [fiveable.me]

- 21. medchemexpress.com [medchemexpress.com]

- 22. pharmaffiliates.com [pharmaffiliates.com]

- 23. N-Boc N-Desmethyl Sunitinib D5 | CAS No: 1246832-84-7 [aquigenbio.com]

- 24. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. resolvemass.ca [resolvemass.ca]

- 26. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 27. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 28. researchgate.net [researchgate.net]

Technical Guide: Stable Isotope Labeled Sunitinib Metabolite Intermediates

Document Control:

-

Context: High-Precision Bioanalysis & ADME Applications

Executive Summary

The accurate quantification of Sunitinib (Sutent®) and its equipotent metabolite, SU12662 (N-desethyl sunitinib), is a critical requirement in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows. Because Sunitinib is extensively metabolized by CYP3A4 , bioanalytical assays must account for both the parent drug and the active metabolite to correlate exposure with toxicity (e.g., thrombocytopenia) and efficacy.

This guide details the strategic selection, synthesis, and application of stable isotope-labeled (SIL) standards. Unlike generic internal standards, structurally matched SILs (isotopologues) compensate for matrix effects, ionization suppression in electrospray ionization (ESI), and extraction variability.

Part 1: The Metabolic Landscape & Isotope Strategy

The CYP3A4 Biotransformation Pathway

Sunitinib undergoes N-deethylation primarily mediated by CYP3A4.[1][2] This reaction cleaves one of the ethyl groups from the diethylamino side chain, yielding SU12662 .

-

Sunitinib (Parent): MW 398.5 g/mol

-

SU12662 (Metabolite): MW 370.4 g/mol (Loss of -C₂H₄, ~28 Da)

Strategic Selection of the Label Position

The choice of where to place the stable isotope (

| Label Position | Isotope Type | Suitability | Technical Rationale |

| Diethylamino Side Chain | Deuterium ( | Parent Only | High Risk. If used to track SU12662, the metabolic cleavage of one ethyl group removes half the label (d10 |

| Indolinone Core | Carbon-13 ( | Universal | Gold Standard. The core structure remains intact during N-deethylation. A core-labeled IS can theoretically track both parent and metabolite, though distinct ISs for each are preferred for rigorous validation. |

| Pyrrole Ring | Carbon-13 ( | Universal | Excellent. Chemically stable and metabolically robust. Requires custom synthesis of the pyrrole intermediate. |

Metabolic Pathway Diagram

The following diagram illustrates the conversion of Sunitinib to SU12662 and the implications for side-chain labeled isotopes.

Caption: CYP3A4-mediated N-deethylation of Sunitinib to SU12662.[3][4][5] Note the loss of the ethyl moiety, which dictates internal standard selection.

Part 2: Synthesis of Key Intermediates

To synthesize high-purity stable isotope standards, we utilize a convergent synthesis strategy involving two primary precursors: the Pyrrole Aldehyde and the Oxindole .

Key Intermediate: The Pyrrole Linker

-

Chemical Name: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide.[6][7][8][9]

-

Role: This intermediate carries the diethylamino side chain.

-

Isotope Incorporation: This is the entry point for Deuterium labeling. By reacting the carboxylic acid precursor with Diethylamine-d10 , we generate the side-chain labeled Sunitinib-d10.

Key Intermediate: The Oxindole Core

-

Chemical Name: 5-Fluoro-1,3-dihydro-2H-indol-2-one.[7]

-

Role: Provides the aromatic core responsible for kinase binding.

-

Isotope Incorporation: This is the entry point for

C or

Synthetic Workflow

Caption: Convergent synthesis of Sunitinib. Isotopic labels are introduced into Precursor A (Core) or Precursor B (Side Chain) prior to the final condensation.

Part 3: Bioanalytical Application (LC-MS/MS)

This protocol describes a validated method for the simultaneous quantification of Sunitinib and SU12662 in human plasma.

Internal Standard Selection

-

For Sunitinib: Sunitinib-d10 (Side chain labeled).[6]

-

For SU12662: SU12662-d5 (Side chain labeled) OR

C-Sunitinib (Core labeled).-

Note: Do not use Sunitinib-d10 to quantify SU12662, as the retention times will differ significantly due to the polarity change, and the mass transition will not match the metabolite's structure.

-

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 1.5 mL centrifuge tube.

-

Spike IS: Add 20 µL of Internal Standard Working Solution (50 ng/mL Sunitinib-d10 / 50 ng/mL SU12662-d5 in 50% MeOH).

-

Precipitate: Add 200 µL of Acetonitrile (cold). Vortex vigorously for 60 seconds.

-

Clarify: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Formate (aq). Vortex to mix.

LC-MS/MS Parameters

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500 or Waters Xevo TQ-S).

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[10]

-

Gradient: 20% B to 90% B over 3.0 minutes.

MRM Transitions (Positive ESI)

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Sunitinib | 399.2 | 326.2 | 30 | Target |

| SU12662 | 371.2 | 283.1 | 28 | Metabolite |

| Sunitinib-d10 | 409.3 | 326.2 | 30 | IS (Parent) |

| SU12662-d5 | 376.2 | 288.1 | 28 | IS (Metabolite) |

Note: The product ion 326.2 corresponds to the loss of the diethylaminoethyl side chain (73 Da), leaving the core structure. This is why core stability is crucial.

Part 4: Quality Control & Stability

Isotopic Purity

For clinical trials, the IS must have an isotopic purity of >99 atom % D . Incomplete labeling (d0 contribution) will cause "crosstalk" in the blank signal, artificially elevating the Lower Limit of Quantification (LLOQ).

Z/E Isomerization

Sunitinib exists as a Z-isomer but can photo-isomerize to the E-isomer in solution when exposed to light.

-

Protocol Requirement: All extraction steps must be performed under yellow light or in amber glassware.

-

Chromatography: The LC method should be optimized to either resolve the isomers or, more commonly, merge them into a single peak to ensure total drug quantification.

References

-

Pfizer Inc. (2006). SUTENT® (sunitinib malate) Prescribing Information. U.S. Food and Drug Administration.[3][5][12] [Link]

-

Speed, B., et al. (2012). Metabolism and Bioactivation of Sunitinib in vitro and in vivo. Chemical Research in Toxicology. [Link]

-

De Bruijn, P., et al. (2017). Quantification of sunitinib and its active metabolite N-desethylsunitinib in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

European Medicines Agency (EMA). (2006). Scientific Discussion: Sutent. [Link]

-

Faivre, S., et al. (2006). Safety, pharmacokinetics, and antitumor activity of SU11248, a novel oral multitarget tyrosine kinase inhibitor, in patients with cancer. Journal of Clinical Oncology. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. klivon.com [klivon.com]

- 7. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. store.usp.org [store.usp.org]

- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 11. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

An In-depth Technical Guide to the Synthesis Precursors for N-desethyl Sunitinib-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desethyl Sunitinib-d5 (SU12662-d5) is the deuterium-labeled form of N-desethyl Sunitinib, the primary and equipotent active metabolite of the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.[1][2] The critical role of N-desethyl Sunitinib-d5 as an internal standard in pharmacokinetic and metabolic studies necessitates a clear and reliable synthetic pathway.[3][4] This guide provides a comprehensive overview of the key precursors required for its synthesis, detailing their preparation and the strategic considerations for introducing the deuterium label. We will explore the synthesis of the two core heterocyclic precursors and the strategic preparation of the deuterated side-chain, culminating in a proposed synthetic route to N-desethyl Sunitinib-d5.

Introduction to N-desethyl Sunitinib-d5 and its Synthetic Strategy

Sunitinib is a cornerstone in the treatment of various cancers, and its metabolism to N-desethyl Sunitinib is a key aspect of its pharmacological profile. The use of stable isotope-labeled internal standards is paramount for accurate quantification in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-desethyl Sunitinib-d5, with its five deuterium atoms on the terminal ethyl group, provides a distinct mass shift, making it an ideal internal standard for such applications.

The synthesis of N-desethyl Sunitinib-d5 is a multi-step process that hinges on the preparation of three key precursors:

-

5-fluoro-1,3-dihydro-2H-indol-2-one (1): The oxindole core of the molecule.

-

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2): The pyrrole component that links the oxindole and the side chain.

-

A deuterated and mono-protected ethylenediamine derivative (3): The carrier of the deuterium label.

This guide will systematically detail the synthesis of each precursor and then illustrate their convergence to form the final product.

Synthesis of the Core Heterocyclic Precursors

The foundational structure of N-desethyl Sunitinib-d5 is built upon two key heterocyclic moieties. Their efficient synthesis is crucial for the overall success of the manufacturing process.

Precursor 1: 5-fluoro-1,3-dihydro-2H-indol-2-one

5-fluoro-1,3-dihydro-2H-indol-2-one serves as the indolinone core of the molecule. Its synthesis is well-established and can be achieved through several reported methods. A common and effective route involves the reduction of a nitrophenylacetic acid derivative.

dot

Caption: Synthetic pathway for 5-fluoro-1,3-dihydro-2H-indol-2-one.

Experimental Protocol: Synthesis of 5-fluoro-1,3-dihydro-2H-indol-2-one

-

Dissolution: Dissolve 5-fluoro-2-nitrophenylacetic acid in a suitable solvent, such as ethanol or acetic acid, in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50-60 psi) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-fluoro-1,3-dihydro-2H-indol-2-one.

Precursor 2: 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

This pyrrole derivative is a key building block, containing the carboxylic acid functionality for amide bond formation and an aldehyde group for the subsequent condensation reaction. Its synthesis typically starts from ethyl acetoacetate and involves a series of reactions to construct and functionalize the pyrrole ring.

dot

Caption: Synthetic pathway for 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Experimental Protocol: Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

-

Knorr Pyrrole Synthesis: React ethyl acetoacetate with an appropriate amine under acidic conditions to form the pyrrole ring, yielding ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

-

Hydrolysis: Saponify the ester group of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate using an aqueous base (e.g., NaOH or KOH) followed by acidification to give 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

-

Vilsmeier-Haack Formylation: Treat 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the 5-position of the pyrrole ring.

-

Work-up and Purification: Quench the reaction mixture with water and adjust the pH to precipitate the product. The crude 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be purified by recrystallization.

Synthesis of the Deuterated Side-Chain Precursor

The introduction of the deuterium label is a critical step in the synthesis of N-desethyl Sunitinib-d5. The most efficient strategy is to prepare a deuterated version of the N-ethylethylenediamine side chain, which is then coupled to the pyrrole core. A plausible precursor is a mono-Boc-protected N-(ethyl-d5)-ethane-1,2-diamine.

Precursor 3: tert-butyl (2-(ethyl-d5-amino)ethyl)carbamate

This precursor carries the essential d5-ethyl group and a Boc-protecting group on one of the amine functionalities. This differential protection allows for selective reaction at the unprotected secondary amine during the subsequent amide coupling step.

dot

Sources

An In-depth Technical Guide on Isotopic Enrichment Levels in N-Boc-N-desethyl Sunitinib-d5

Introduction

In the landscape of modern drug development and clinical pharmacology, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. This necessity is underscored in the context of potent oncology drugs like Sunitinib, where therapeutic drug monitoring can be correlated with clinical outcomes.[1] Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of high-fidelity quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3] This guide provides a comprehensive technical exploration of the methodologies used to determine the isotopic enrichment of N-Boc-N-desethyl Sunitinib-d5, a crucial SIL-IS for the active metabolite of Sunitinib.

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[4][5] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to an active N-desethyl metabolite, SU12662.[4][5] The combined plasma concentrations of Sunitinib and SU12662 are considered to represent the total active drug exposure.[4][5] Therefore, accurate quantification of both the parent drug and its active metabolite is essential for pharmacokinetic and pharmacodynamic studies.[6][7][8] N-Boc-N-desethyl Sunitinib-d5 serves as a key intermediate in the synthesis of the deuterated internal standard for SU12662, and its isotopic purity is a critical determinant of the subsequent internal standard's quality.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the determination of isotopic enrichment levels. We will delve into the core analytical techniques of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing not just the "how" but also the "why" behind the experimental choices.

The Profile of N-Boc-N-desethyl Sunitinib-d5

A thorough understanding of the molecule is the foundation of any robust analytical method.

Chemical Structure and the Role of the Boc Group

N-Boc-N-desethyl Sunitinib-d5 is the N-desethyl metabolite of Sunitinib that has been deuterated and has its secondary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of conditions, yet it can be easily removed under mild acidic conditions.[9][10] Its presence increases the lipophilicity of the molecule, which can aid in extraction and chromatographic separation.[9] The primary function of the Boc group in this context is to serve as a stable protecting group during the synthesis of the final deuterated internal standard, N-desethyl Sunitinib-d5.

The Significance of d5-Labeling

The incorporation of five deuterium atoms into the N-desethyl Sunitinib molecule provides a significant mass shift from the unlabeled analyte.[11] This mass difference is crucial for mass spectrometry-based quantification, as it allows the internal standard to be distinguished from the analyte. A mass difference of three or more mass units is generally recommended for small molecules to avoid spectral overlap from natural isotopic abundances.[3] The stability of the deuterium labels is also critical; they must be placed on non-exchangeable positions to prevent their loss during sample preparation and analysis.[3]

Core Principles of Isotopic Enrichment Assessment

The terms isotopic purity and isotopic enrichment are often used interchangeably, but they have distinct meanings. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. Isotopic enrichment, on the other hand, is the percentage of a specific isotopic label at a given atomic position. For the purpose of this guide, we will focus on the overall isotopic enrichment of the N-Boc-N-desethyl Sunitinib-d5 molecule.

The accurate determination of isotopic enrichment is vital because any unlabeled or partially labeled species in the internal standard can interfere with the quantification of the analyte, leading to inaccurate results.[12][13] The two pillars of isotopic enrichment analysis are Mass Spectrometry and NMR Spectroscopy, which provide complementary information.[14]

Methodology 1: Isotopic Enrichment Determination by High-Resolution Mass Spectrometry (HR-MS)

HR-MS is the preferred method for determining isotopic enrichment due to its high mass accuracy and resolving power, which allows for the separation of isobaric ions and the accurate determination of isotopic distributions.[14][15]

Principle of MS-Based Isotopic Analysis

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of deuterium atoms increases the mass of the N-Boc-N-desethyl Sunitinib molecule. By analyzing the isotopic cluster of the molecule, we can determine the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) and thereby calculate the isotopic enrichment.[16][17]

Experimental Protocol for LC-HR-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of N-Boc-N-desethyl Sunitinib-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a similar stock solution of the unlabeled N-Boc-N-desethyl Sunitinib.

-

Dilute both stock solutions to a working concentration of approximately 1 µg/mL for LC-MS analysis.

-

-

LC-MS Method Parameters:

-

Chromatographic Column: A C18 reversed-phase column is suitable for retaining and separating the compound.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common choice for good ionization and peak shape.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS Detector: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).[15]

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Data Acquisition: Full scan mode from m/z 150-1000 to observe the full isotopic cluster.

-

Data Analysis and Enrichment Calculation

-

Isotopic Cluster Extraction:

-

Analyze the unlabeled standard to determine its natural isotopic distribution.

-

Analyze the d5-labeled sample to obtain its mass spectrum.

-

Extract the ion chromatograms for the isotopic cluster of both the labeled and unlabeled compounds.

-

-

Correction for Natural Isotopic Abundance:

-

The measured isotopic distribution of the labeled compound must be corrected for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N).[16]

-

-

Calculation of Isotopic Enrichment:

-

The isotopic enrichment is calculated by comparing the relative intensities of the mass isotopologues. The percentage of the d5 species relative to the sum of all isotopologues (d0 to d5) represents the isotopic enrichment.

-

Causality and Trustworthiness

The choice of a high-resolution instrument is crucial for resolving the isotopic peaks and ensuring accurate mass measurements.[15] Full scan data acquisition is necessary to capture the entire isotopic pattern, which is essential for the enrichment calculation. By first analyzing the unlabeled compound, a baseline for the natural isotopic abundance is established, leading to a more accurate calculation for the labeled species.

Caption: Workflow for Isotopic Enrichment Determination by LC-HR-MS.

Methodology 2: Structural Confirmation and Enrichment by NMR Spectroscopy

NMR spectroscopy provides orthogonal data to MS by confirming the position of the deuterium labels and offering an independent measure of isotopic enrichment.[14][18]

Principle of NMR-Based Isotopic Analysis

NMR spectroscopy detects the magnetic properties of atomic nuclei. In ¹H NMR, the replacement of a proton with a deuterium atom results in the disappearance of the corresponding signal. By integrating the remaining proton signals and comparing them to the expected integration values for an unlabeled molecule, the degree of deuteration at specific sites can be determined.[19]

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of N-Boc-N-desethyl Sunitinib-d5 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Prepare a corresponding sample of the unlabeled standard for spectral comparison.

-

-

NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard proton NMR spectrum. The absence of signals corresponding to the deuterated positions confirms the labeling. The integration of the remaining signals can be used to quantify the level of deuteration.

-

¹³C NMR: A ¹³C NMR spectrum can also be used to confirm the structure and purity of the compound.

-

Data Analysis and Interpretation

-

Spectral Assignment: Assign all proton signals in the spectrum of the unlabeled standard.

-

Integration Analysis: In the spectrum of the d5-labeled compound, the integration of the signals corresponding to the non-deuterated protons should be compared to the integration of a known internal standard or a signal from a non-deuterated part of the molecule. A reduction in the expected integration values for the labeled positions indicates the degree of deuteration.

Causality and Trustworthiness

NMR provides definitive structural information, confirming that the deuterium atoms are in the intended positions and have not undergone exchange. This is a critical self-validating step that complements the mass-based data from MS. The use of a high-field instrument provides better signal dispersion and resolution, which is essential for accurate integration.

Caption: MS Data Analysis Process for Isotopic Enrichment.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for easy interpretation and comparison.

Table 1: Hypothetical Isotopic Distribution Data from HR-MS

| Isotopologue | Theoretical m/z | Relative Abundance (Unlabeled) | Relative Abundance (d5-Labeled) |

| M+0 (d0) | 471.24 | 100% | 0.5% |

| M+1 (d1) | 472.24 | 25.8% | 0.2% |

| M+2 (d2) | 473.24 | 4.5% | 0.8% |

| M+3 (d3) | 474.24 | 0.6% | 2.5% |

| M+4 (d4) | 475.24 | 0.1% | 15.0% |

| M+5 (d5) | 476.24 | <0.1% | 100% |

Note: This table presents a simplified, hypothetical distribution for illustrative purposes. Actual distributions will be influenced by the natural isotopic abundances of all atoms in the molecule.

Table 2: Calculation of Isotopic Enrichment from MS Data

| Isotopologue | Peak Area (d5-Labeled) | Corrected Abundance |

| d0 | 5,000 | 0.4% |

| d1 | 2,000 | 0.15% |

| d2 | 8,000 | 0.6% |

| d3 | 25,000 | 1.9% |

| d4 | 150,000 | 11.2% |

| d5 | 1,000,000 | 74.8% |

| Total | 1,190,000 | ~99.05% (d4+d5) |

Isotopic Enrichment (d5): (Area of d5) / (Sum of Areas of all isotopologues) x 100 = 84.0%

Table 3: Hypothetical ¹H NMR Data Summary

| Proton Assignment | Chemical Shift (ppm) - Unlabeled | Integration - Unlabeled | Integration - d5-Labeled | % Deuteration |

| Aromatic Protons | 6.8 - 8.2 | 8H | 8H | 0% |

| -CH₂- (ethyl) | 3.4 | 2H | 0.1H | 95% |

| -CH₃ (ethyl) | 1.2 | 3H | 0.15H | 95% |

| Boc -(CH₃)₃ | 1.5 | 9H | 9H | 0% |

Potential Pitfalls

-

Deuterium-Hydrogen Exchange: Ensure that the deuterium labels are not on exchangeable protons (e.g., on N or O atoms).[3]

-

Isomeric Impurities: Chromatographic separation should be sufficient to resolve any isomeric impurities that could interfere with the mass spectrometric analysis.

-

Matrix Effects: While not directly related to enrichment determination of the neat material, it is important to be aware that matrix effects can influence the ionization of the analyte and internal standard in biological samples.[2][13]

Conclusion

The determination of isotopic enrichment levels in N-Boc-N-desethyl Sunitinib-d5 is a critical quality control step in the production of a reliable internal standard for the bioanalysis of Sunitinib's active metabolite. A multi-faceted approach utilizing both high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive and trustworthy assessment of isotopic enrichment and structural integrity. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers and drug development professionals can ensure the accuracy and reliability of their quantitative bioanalytical data, ultimately contributing to the safer and more effective use of therapeutic agents like Sunitinib.

References

- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Manipal Academy of Higher Education.

- PubMed.

- Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- AACR Journals. A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662)

- Benchchem.

- PMC. Population Pharmacokinetics of Sunitinib and its Active Metabolite SU012662 in Pediatric Patients with Gastrointestinal Stromal Tumors or Other Solid Tumors.

- Wiley Online Library. Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry.

- PubMed. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions.

- ACS Publications. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.

- ClinPGx. Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics.

- ACS Publications. Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides.

- PMC. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins.

- LGC Limited. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.

- Almac.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Wikipedia. Isotopic analysis by nuclear magnetic resonance.

- Benchchem. A Technical Guide to the Isotopic Purity and Enrichment of D-Arabinose-d6.

- Acanthus Research. Designing Stable Isotope Labeled Internal Standards.

- J&K Scientific LLC. BOC Protection and Deprotection.

- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)

- MedchemExpress.com. N-Desethyl Sunitinib-d5.

- Oncotarget.

Sources

- 1. Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell... | Oncotarget [oncotarget.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ClinPGx [clinpgx.org]

- 6. researcher.manipal.edu [researcher.manipal.edu]

- 7. Factors Affecting Pharmacokinetics of Sunitinib and Its Metabolite, SU12662: A Systematic Review of Population Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Population Pharmacokinetics of Sunitinib and its Active Metabolite SU012662 in Pediatric Patients with Gastrointestinal Stromal Tumors or Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. bioszeparacio.hu [bioszeparacio.hu]

- 13. waters.com [waters.com]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. almacgroup.com [almacgroup.com]

- 16. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 19. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Bioanalytical Strategy for Sunitinib and its Active Metabolite using N-Boc-N-desethyl Sunitinib-d5 as a Stable Internal Standard Precursor

Abstract

This application note presents a detailed protocol and rationale for the quantitative analysis of Sunitinib and its primary active metabolite, N-desethyl Sunitinib (SU12662), in human plasma. We introduce an advanced bioanalytical strategy employing N-Boc-N-desethyl Sunitinib-d5 as a chemically stable precursor to the ideal stable isotope-labeled internal standard (SIL-IS). This approach ensures high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of Sunitinib.[1][2]. The protocol covers sample preparation via protein precipitation, optimized LC-MS/MS parameters, and data analysis, all validated against principles outlined in FDA and EMA/ICH M10 guidelines.[3][4]

Introduction: The Need for Precise Sunitinib Quantification

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[5][6]. It functions by inhibiting key receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, thereby disrupting tumor angiogenesis and proliferation.[6]. Sunitinib exhibits significant inter-patient pharmacokinetic variability, making therapeutic drug monitoring essential to optimize efficacy and minimize toxicity.[1].

The primary metabolic pathway for Sunitinib is N-de-ethylation, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which produces the pharmacologically active metabolite N-desethyl Sunitinib (SU12662).[6][7][8]. Both the parent drug and this metabolite contribute to the overall therapeutic and toxic effects, necessitating their simultaneous quantification.[7].

LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity.[9][10]. A critical component of a robust LC-MS/MS bioanalytical method is the internal standard (IS), which is added to samples to correct for variability during sample preparation and analysis.[10][11]. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties, ensuring it accurately tracks the analyte throughout the entire workflow.[10][12][13].

The Internal Standard Strategy: Rationale for a Precursor Approach

This protocol utilizes N-Boc-N-desethyl Sunitinib-d5 , a deuterated and chemically protected version of Sunitinib's active metabolite. This choice is deliberate and offers several analytical advantages:

-

Why a Metabolite-Based IS? Since both Sunitinib and its active metabolite SU12662 require quantification, using a SIL version of the metabolite is a robust strategy. It closely mimics the chromatographic behavior and ionization efficiency of the unlabeled metabolite, ensuring its accurate measurement.

-

The Role of the 'Boc' Protecting Group: The tert-butyloxycarbonyl (Boc) group is a protecting group used in chemical synthesis.[14]. In this context, it renders the IS precursor exceptionally stable in stock solutions and during initial sample handling. This Boc group is readily cleaved under the acidic conditions of the LC mobile phase or within the mass spectrometer's ion source, generating the active internal standard, N-desethyl Sunitinib-d5 , in situ. This ensures that the IS is introduced into the analytical stream in a highly pure and stable form, which is then converted to the desired state just prior to detection.

-

Deuterium Labeling (d5): The five deuterium atoms provide a sufficient mass shift (+5 amu) from the endogenous metabolite, preventing any isotopic crosstalk or interference while maintaining nearly identical chromatographic retention times and extraction recovery.[12].

The relationship between Sunitinib, its metabolism, and the internal standard precursor is illustrated below.

Detailed Bioanalytical Protocol

This protocol is designed for the analysis of Sunitinib and N-desethyl Sunitinib in human plasma and should be validated in accordance with regulatory guidelines before implementation.[15][16].

Materials and Reagents

-

Analytes: Sunitinib Malate, N-desethyl Sunitinib (SU12662) reference standards.

-

Internal Standard: N-Boc-N-desethyl Sunitinib-d5.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).

-

Water: Deionized water, >18 MΩ·cm.

-

Matrix: Blank human plasma (K2-EDTA).

-

Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Sunitinib, N-desethyl Sunitinib, and N-Boc-N-desethyl Sunitinib-d5 in methanol to create 1 mg/mL stock solutions. Store at -20°C.[9].

-

Working Solutions for Calibration and QCs: Prepare serial dilutions of the Sunitinib and N-desethyl Sunitinib stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for spiking into blank plasma.

-

Internal Standard Working Solution (50 ng/mL): Dilute the N-Boc-N-desethyl Sunitinib-d5 stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in this context.[17][18].

-

Label polypropylene microcentrifuge tubes for blanks, calibration standards (Cal), quality controls (QCs), and unknown samples.

-

Aliquot 100 µL of the appropriate sample (blank plasma, spiked plasma for Cal/QC, or study sample) into the corresponding tube.

-

Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to all tubes except for the double blank (blank matrix without IS).

-

To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.[9][19]. This corresponds to a 3:1 ratio of precipitant to plasma, which is effective for protein removal.[20].

-

Vortex each tube vigorously for 1 minute to ensure complete protein denaturation.[9].

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17].

-

Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).[9].

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

|---|---|

| System | UHPLC System |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[9][21] |

| Mobile Phase A | 0.1% Formic acid in Water[5] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[22] |

| Flow Rate | 0.3 - 0.4 mL/min[23] |

| Column Temp. | 40°C[5] |

| Injection Vol. | 5 - 10 µL |

| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold, re-equilibrate. |

Table 2: Tandem Mass Spectrometry Parameters

| Parameter | Sunitinib | N-desethyl Sunitinib | N-desethyl Sunitinib-d5 (IS) |

|---|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |

| Precursor Ion (Q1) | m/z 399.2 | m/z 371.2 | m/z 376.2 |

| Product Ion (Q3) | m/z 283.2 | m/z 283.2 | m/z 283.2 |

| Collision Energy | Optimize (~30 eV)[24] | Optimize (~35 eV) | Optimize (~35 eV) |

| Dwell Time | 100 ms | 100 ms | 100 ms |

Note: The MRM transitions are based on published literature.[21][23][25]. The product ion for the IS is assumed to be the same as the unlabeled metabolite, which is typical when deuterium labels are placed on a part of the molecule that is not lost during fragmentation.

Bioanalytical Workflow and Method Validation

The overall workflow ensures a systematic and reproducible process from sample receipt to final concentration reporting.

Data Analysis and Quantification

The concentration of Sunitinib and N-desethyl Sunitinib in unknown samples is determined from a calibration curve.[26]. A linear regression (typically with 1/x² weighting) is performed on a plot of the peak area ratio (Analyte Peak Area / IS Peak Area) versus the nominal concentration of the calibration standards.[25].

Method Validation

The developed method must be validated according to regulatory agency guidelines (e.g., FDA, EMA) to ensure its reliability.[3][4]. Key parameters to assess are summarized below.

Table 3: Summary of Bioanalytical Method Validation Parameters

| Validation Parameter | Acceptance Criteria (Typical) | Rationale |

|---|---|---|

| Selectivity | No significant interfering peaks at the retention times of analytes and IS in at least 6 blank matrix sources.[3] | Ensures the method is measuring only the intended analytes. |

| Calibration Curve | Correlation coefficient (r²) > 0.99.[9] | Demonstrates a linear relationship between concentration and response over the intended range. |

| Accuracy & Precision | Intra- and inter-day precision (CV%) ≤ 15% (≤ 20% at LLOQ). Accuracy within 85-115% (80-120% at LLOQ).[9] | Confirms the method is both accurate and reproducible. |

| LLOQ | The lowest point on the calibration curve with acceptable accuracy, precision, and a signal-to-noise ratio > 10.[9] | Defines the lower limit of reliable quantification. |

| Recovery | Extraction efficiency should be consistent and reproducible across the concentration range. | Ensures the sample preparation process is efficient and not concentration-dependent. |

| Matrix Effect | Assesses the ion suppression or enhancement from the biological matrix. The IS-normalized matrix factor should be consistent.[9] | The SIL-IS is critical for correcting potential matrix effects. |

| Stability | Analytes must be stable under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative).[5] | Guarantees sample integrity from collection to analysis. |

Conclusion

This application note details a scientifically sound and robust method for the simultaneous quantification of Sunitinib and its active metabolite, N-desethyl Sunitinib, in human plasma. The novel use of N-Boc-N-desethyl Sunitinib-d5 as a stable internal standard precursor provides an additional layer of stability and reliability to the analytical workflow. By combining a simple and effective protein precipitation sample preparation with sensitive and selective LC-MS/MS detection, this method is highly suitable for high-throughput applications in clinical research and therapeutic drug monitoring, ultimately aiding in the optimization of Sunitinib therapy for cancer patients.

References

-

Chatziathanasiadou, M. V., et al. (2019). Development of a validated LC-MS/MS method for the in vitro and in vivo quantitation of sunitinib in glioblastoma. Journal of Pharmaceutical and Biomedical Analysis, 164, 690–697. Retrieved February 27, 2026, from [Link]

-

BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics, Distribution, and Metabolism of [C-14]Sunitinib in Rats, Monkeys, and Humans. ResearchGate. Retrieved February 27, 2026, from [Link]

-

ClinPGx. (n.d.). Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Retrieved February 27, 2026, from [Link]

-

Lankheet, N. A., et al. (2010). Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 934-941. Retrieved February 27, 2026, from [Link]

-

Houk, B. E., et al. (2009). A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662) in Healthy Volunteers and Oncology Patients. Clinical Cancer Research, 15(7), 2497-2506. Retrieved February 27, 2026, from [Link]

-

Zou, H., et al. (2012). Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans. Drug Metabolism and Disposition, 40(1), 102-112. Retrieved February 27, 2026, from [Link]

-

Bar-Sela, G., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(13), 2057-2060. Retrieved February 27, 2026, from [Link]

-

PubMed. (2025, November 15). Factors Affecting Pharmacokinetics of Sunitinib and Its Metabolite, SU12662: A Systematic Review of Population Pharmacokinetic Studies. PubMed. Retrieved February 27, 2026, from [Link]

-

Gore, L., et al. (2009). Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(24), 2544-2548. Retrieved February 27, 2026, from [Link]

-

Yamashita, T., et al. (2022). Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. Biomedical Chromatography, 36(4), e5307. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2025, August 6). Determination of sunitinib in human plasma using liquid chromatography coupled with mass spectrometry. ResearchGate. Retrieved February 27, 2026, from [Link]

-

KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Retrieved February 27, 2026, from [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved February 27, 2026, from [Link]

-

Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Phenomenex. Retrieved February 27, 2026, from [Link]

-

Jain, L., et al. (2011). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. Journal of Chromatography B, 879(21), 1949-1956. Retrieved February 27, 2026, from [Link]

-

U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved February 27, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved February 27, 2026, from [Link]

-

Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Organomation. Retrieved February 27, 2026, from [Link]

-

Li, Y., et al. (2023). An Optimized LC-MS/MS Method for Quantification of Sunitinib and N-Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 45(6), 758-766. Retrieved February 27, 2026, from [Link]

-

Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved February 27, 2026, from [Link]

-

Shimadzu. (n.d.). High-Speed Analysis of Sunitinib and Axitinib in Human Plasma Using LC/MS/MS. Shimadzu. Retrieved February 27, 2026, from [Link]

-

LCGC International. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved February 27, 2026, from [Link]

-

Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Retrieved February 27, 2026, from [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Retrieved February 27, 2026, from [Link]

-

PubMed Central. (n.d.). Localization of sunitinib, its metabolites and its target receptors in tumour-bearing mice: a MALDI-MS imaging study. PubMed Central. Retrieved February 27, 2026, from [Link]

-

U.S. Food and Drug Administration. (2006, January 15). Sutent (Sunitinib malate) capsules. accessdata.fda.gov. Retrieved February 27, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA. Retrieved February 27, 2026, from [Link]

-

MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Retrieved February 27, 2026, from [Link]

-

PubChem - NIH. (n.d.). Sunitinib. PubChem. Retrieved February 27, 2026, from [Link]

-